molecular formula C12H12N2O2S B2730706 3-[(3-Methylquinoxalin-2-yl)sulfanyl]propanoic acid CAS No. 85516-36-5

3-[(3-Methylquinoxalin-2-yl)sulfanyl]propanoic acid

Cat. No.: B2730706
CAS No.: 85516-36-5
M. Wt: 248.3
InChI Key: BQCWMLIXQKHSOM-UHFFFAOYSA-N
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Description

3-[(3-Methylquinoxalin-2-yl)sulfanyl]propanoic acid is a chemical compound with the molecular formula C12H12N2O2S. It is characterized by the presence of a quinoxaline ring, which is a bicyclic structure composed of a benzene ring fused to a pyrazine ring. The compound also contains a sulfanyl group attached to the quinoxaline ring and a propanoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Methylquinoxalin-2-yl)sulfanyl]propanoic acid typically involves the chemoselective Michael reaction of acrylic acid with the parent substrate 3-methylquinoxaline-2(1H)-thione. The parent thione is produced by a convenient novel thiation method from the corresponding 3-methylquinoxaline-2(1H)-one .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis in a laboratory setting involves standard organic synthesis techniques, including the use of appropriate solvents, catalysts, and purification methods such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(3-Methylquinoxalin-2-yl)sulfanyl]propanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinoxaline ring can be reduced under specific conditions to form dihydroquinoxalines.

    Substitution: The hydrogen atoms on the quinoxaline ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the quinoxaline ring.

Scientific Research Applications

3-[(3-Methylquinoxalin-2-yl)sulfanyl]propanoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[(3-Methylquinoxalin-2-yl)sulfanyl]propanoic acid involves its interaction with specific molecular targets. For example, it has been shown to bind to the human thymidylate synthase allosteric site, inhibiting its activity and thereby exerting antiproliferative effects on cancer cells . The quinoxaline ring serves as a suitable scaffold for carrying a peptidomimetic side chain, enhancing its binding affinity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-Phenylquinoxalin-2-ylsulfanyl]propanoic acid: Similar in structure but with a phenyl group instead of a methyl group.

    3-(3-Phenylquinoxalin-2-yl)sulfanyl)propanamides: These compounds have an amide group instead of a carboxylic acid group.

Uniqueness

3-[(3-Methylquinoxalin-2-yl)sulfanyl]propanoic acid is unique due to the presence of the methyl group on the quinoxaline ring, which can influence its chemical reactivity and biological activity. The specific arrangement of functional groups in this compound allows for unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-(3-methylquinoxalin-2-yl)sulfanylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c1-8-12(17-7-6-11(15)16)14-10-5-3-2-4-9(10)13-8/h2-5H,6-7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQCWMLIXQKHSOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1SCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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